molecular formula C9H7NO4S B13322041 8-Nitro-3,4-dihydro-2H-1,5-benzoxathiepin-3-one

8-Nitro-3,4-dihydro-2H-1,5-benzoxathiepin-3-one

Cat. No.: B13322041
M. Wt: 225.22 g/mol
InChI Key: IAPVGYGZEQYUBR-UHFFFAOYSA-N
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Description

8-Nitro-3,4-dihydro-2H-1,5-benzoxathiepin-3-one is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure

Preparation Methods

The synthesis of 8-Nitro-3,4-dihydro-2H-1,5-benzoxathiepin-3-one typically involves the nitration of 3,4-dihydro-2H-1,5-benzoxathiepin-3-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the desired position.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

8-Nitro-3,4-dihydro-2H-1,5-benzoxathiepin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Nitro-3,4-dihydro-2H-1,5-benzoxathiepin-3-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.

    Biology: It is studied for its interactions with various biological targets, including enzymes and receptors, to understand its potential as a therapeutic agent.

    Medicine: The compound has shown promise in preclinical studies for its potential anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable chemical entities.

Mechanism of Action

The mechanism of action of 8-Nitro-3,4-dihydro-2H-1,5-benzoxathiepin-3-one involves its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also modulate the activity of enzymes and receptors, influencing signaling pathways and cellular processes.

Comparison with Similar Compounds

8-Nitro-3,4-dihydro-2H-1,5-benzoxathiepin-3-one can be compared with other similar compounds, such as:

    3,4-Dihydro-2H-1,5-benzoxathiepin-3-one: Lacks the nitro group and may have different biological activities and reactivity.

    1,5-Benzoxathiepin derivatives: These compounds share the core structure but differ in the substituents, leading to variations in their chemical and biological properties.

    Benzoxathiine derivatives: These compounds have a similar sulfur-oxygen heterocyclic structure but may differ in ring size and functional groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H7NO4S

Molecular Weight

225.22 g/mol

IUPAC Name

8-nitro-1,5-benzoxathiepin-3-one

InChI

InChI=1S/C9H7NO4S/c11-7-4-14-8-3-6(10(12)13)1-2-9(8)15-5-7/h1-3H,4-5H2

InChI Key

IAPVGYGZEQYUBR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CSC2=C(O1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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